Synthetic Yield for Conversion to 4-Acetoxy-2,2-dichlorobutanal
In a key transformation, 1,1,4-Triacetoxy-2,2-dichlorobutane is converted to 4-acetoxy-2,2-dichlorobutanal in 76% yield when treated with sodium acetate over 2.0 hours [1]. While direct comparative yields for alternative intermediates under identical conditions are not reported in the same study, this yield is notably higher than the typical 50–60% range observed for analogous acetolysis reactions of less-substituted dichlorotetrahydrofuran derivatives under similar conditions [2].
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 76% yield |
| Comparator Or Baseline | 50–60% yield (typical for analogous acetolysis reactions) |
| Quantified Difference | 16–26 percentage points higher |
| Conditions | Reaction with sodium acetate, 2.0 h |
Why This Matters
A higher yield in this specific transformation directly translates to reduced raw material costs and improved process efficiency for downstream chloramphenicol analog synthesis.
- [1] Molaid. (n.d.). 1,1,4-三乙酰氧基-2,2-二氯丁烷 | 141942-59-8. Retrieved April 17, 2026. View Source
- [2] De Buyck, L., & Vanhulle, P. (1992). Omega-substituted alpha,alpha-dichloroaldehydes and derivatives via formolysis or acetolysis of 2,3,3-trichlorotetrahydrofuran and 2,3,3-trichlorotetrahydropyran. Bulletin des Societes Chimiques Belges, 101(4), 329–336. View Source
